![molecular formula C25H27GeNO3 B14380874 1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane CAS No. 88103-05-3](/img/structure/B14380874.png)
1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[333]undecane is a complex organogermanium compound It features a unique bicyclic structure with a germanium atom at its core, surrounded by oxygen, nitrogen, and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of triphenylmethyl chloride with a precursor containing the bicyclic framework. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium-containing intermediates. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a Lewis acid such as aluminum chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane can undergo various chemical reactions, including:
Oxidation: The germanium center can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can convert the germanium center to a lower oxidation state.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong nucleophile, such as a Grignard reagent or an organolithium compound.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[33
Chemistry: It can be used as a precursor for the synthesis of other organogermanium compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new therapeutic agents.
Medicine: Research into its biological activity could uncover new uses in drug development.
Industry: Its stability and reactivity make it a candidate for use in materials science, particularly in the development of new polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane exerts its effects is not fully understood. it is believed that the germanium center plays a crucial role in its reactivity. The compound’s unique structure allows it to interact with various molecular targets, potentially disrupting biological pathways or catalyzing chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloromethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound is similar in structure but contains silicon instead of germanium.
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Another silicon-containing analog with similar reactivity.
Uniqueness
1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[333]undecane is unique due to the presence of the germanium atom, which imparts different chemical properties compared to its silicon analogs
Propriétés
Numéro CAS |
88103-05-3 |
|---|---|
Formule moléculaire |
C25H27GeNO3 |
Poids moléculaire |
462.1 g/mol |
Nom IUPAC |
1-trityl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C25H27GeNO3/c1-4-10-22(11-5-1)25(23-12-6-2-7-13-23,24-14-8-3-9-15-24)26-28-19-16-27(17-20-29-26)18-21-30-26/h1-15H,16-21H2 |
Clé InChI |
YLWOETMQCFLWNY-UHFFFAOYSA-N |
SMILES canonique |
C1CO[Ge]2(OCCN1CCO2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole](/img/structure/B14380791.png)

![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14380798.png)
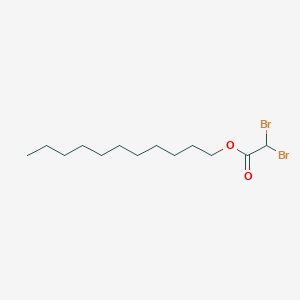
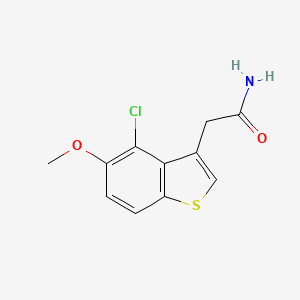
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
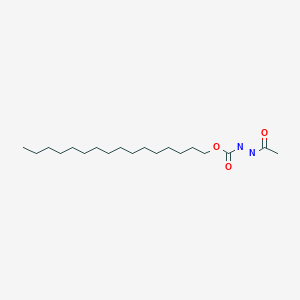
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)
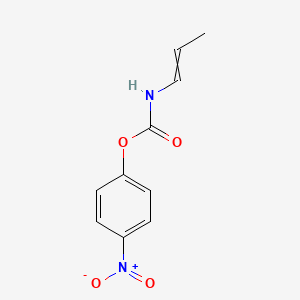
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)
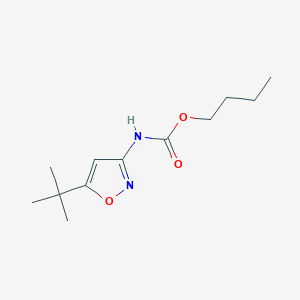
![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)
